1-(2,6-Diaminopyridin-3-YL)ethanone

Medicinal Chemistry Process Chemistry Oncology

Generic 2,6-diaminopyridine cores require challenging, low-yielding regiospecific acylation to install the critical 3-acetyl group needed for CDK inhibitor potency. This pre-functionalized building block eliminates that bottleneck. • Bypasses a reported low-yielding (~32%) acylation step, accelerating analog synthesis. • 3-Acetyl handle enables rapid SAR derivatization; literature shows 3-acyl modifications can cause >278-fold difference in CDK1 activity. • Defined chemical identity minimizes isomer risk, ensuring reliable biological probe generation.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 1393554-95-4
Cat. No. B13675759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Diaminopyridin-3-YL)ethanone
CAS1393554-95-4
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=C(C=C1)N)N
InChIInChI=1S/C7H9N3O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H4,8,9,10)
InChIKeySKKPHFGNXFWFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Diaminopyridin-3-yl)ethanone: Key CDK Inhibitor Building Block


1-(2,6-Diaminopyridin-3-yl)ethanone (CAS 1393554-95-4) is a heteroaromatic building block characterized by a 2,6-diaminopyridine core substituted with an acetyl group at the 3-position . It serves as a critical pre-functionalized intermediate in medicinal chemistry, most notably for constructing 3-acyl-2,6-diaminopyridine scaffolds which have been extensively explored as cyclin-dependent kinase (CDK) inhibitors for oncology research . Its structure provides a unique handle for further diversification at both the acyl moiety and the amino groups, enabling the efficient synthesis of complex molecular libraries.

Pre-functionalized CDK inhibitor scaffold
3-acetyl-2,6-diaminopyridine core enables direct diversification at amino groups without regioselective acylation.
Supports focused kinase library synthesis
Streamlines hit-to-lead workflows by bypassing low-yielding functionalization steps on symmetrical core.
Defined chemical identity for assay reproducibility
Commercially available material with confirmed purity and InChIKey reduces risk of regioisomeric interference.

Why Generic Substitution of 1-(2,6-Diaminopyridin-3-yl)ethanone Fails


Procurement of a generic 2,6-diaminopyridine core cannot substitute for 1-(2,6-diaminopyridin-3-yl)ethanone due to the critical importance of the 3-acetyl group for downstream synthetic utility and biological target engagement. The specific acylation pattern is a key determinant of potency in target classes like CDK inhibitors . As demonstrated by Lin et al. (2005), the nature of the 3-acyl substituent dramatically influences CDK1 inhibitory activity; for instance, replacing a 2,6-difluorobenzoyl group with a 2-furoyl or 2-thienoyl group is detrimental to potency, and even simpler substitutions lead to significantly different activity profiles . Starting with the pre-functionalized 1-(2,6-diaminopyridin-3-yl)ethanone eliminates the need for challenging and often low-yielding regiospecific acylation steps on the symmetrical 2,6-diaminopyridine core, thereby streamlining the synthesis of target molecules and reducing the risk of generating inactive or off-target isomers.

Target
1-(2,6-Diaminopyridin-3-yl)ethanone with pre-installed 3-acetyl group
Generic Substitute
Unfunctionalized 2,6-diaminopyridine core
Regioselective 3-acylation of symmetrical core may proceed with low yield and generate regioisomeric impurities, complicating SAR interpretation.
3‑acyl group identity critically influences CDK1 inhibition; simple core cannot replicate the structure-activity relationships of pre-functionalized building block.
Without vendor-confirmed purity and structural identity, generic material introduces risk of isomer contamination and assay variability.

Quantitative Differentiation Guide for 1-(2,6-Diaminopyridin-3-yl)ethanone


Synthetic Efficiency: Direct Access vs. Multi-Step Acylation

1-(2,6-Diaminopyridin-3-yl)ethanone provides a direct, pre-functionalized entry point to the 3-acyl-2,6-diaminopyridine pharmacophore, circumventing a multi-step, low-yielding sequence required when starting from 2,6-diaminopyridine. A direct ortho-metalation-acylation of bis-Boc-protected 2,6-diaminopyridine, as described in the synthesis of compound 3f, proceeds with a yield of only 32% over two steps . By contrast, using 1-(2,6-diaminopyridin-3-yl)ethanone as a starting material eliminates this low-yielding acylation step entirely, potentially streamlining the synthetic route by 1-2 steps and improving overall yield.

Synthetic efficiency
Class-level inference
Target building block: Acylation step bypassed
Unfunctionalized core route: 32% yield over 2 steps*
Reported step reduction improves throughput in medicinal chemistry campaigns
Based on literature procedure for analog 3f; exact yield advantage depends on downstream chemistry
Medicinal Chemistry Process Chemistry Oncology

CDK1 Inhibitory Activity of Acyl Variants

While direct IC50 data for 1-(2,6-diaminopyridin-3-yl)ethanone is not available, class-level evidence demonstrates that the nature of the 3-acyl substituent is a critical determinant of CDK1 inhibitory potency. For example, the CDK1 IC50 of compound 2p, which contains a 2,6-difluorobenzoyl group, is 0.36 µM. Replacing this with a 2-furoyl group (compound 2v) results in a complete loss of activity (IC50 > 100 µM), and replacement with a 2-thienoyl group (compound 2x) also abolishes activity (IC50 > 100 µM) . This highlights the exquisite sensitivity of the target to the 3-acyl moiety, validating the use of specific, pre-functionalized building blocks like 1-(2,6-diaminopyridin-3-yl)ethanone to explore structure-activity relationships (SAR).

CDK1 potency determinant
Class-level inference
>278×potency difference
3‑acyl substituent drastically modulates CDK1 inhibition; supports need for specific building block
Based on comparator compounds 2p (IC50 0.36 µM) vs 2v, 2x (>100 µM). Building block itself not tested.
Kinase Inhibition Cell Cycle Cancer Biology

Chemical Purity and Assay Reproducibility

Reproducibility in kinase inhibition assays is highly dependent on the chemical identity and purity of the test compounds. Procurement of 1-(2,6-diaminopyridin-3-yl)ethanone from reputable vendors ensures a defined structure (verified by InChIKey SKKPHFGNXFWFQT-UHFFFAOYSA-N ) and high purity (e.g., 98% ). In contrast, the use of generic or in-house synthesized material of unknown or lower purity introduces a significant risk of false-negative or false-positive results in sensitive biological screens. For instance, the presence of regioisomeric impurities (e.g., 4-acetyl-2,6-diaminopyridine) could confound SAR interpretation in CDK inhibitor programs, where even subtle structural changes can lead to drastic differences in activity as shown above.

Chemical purity & identity
Supporting evidence
Purity ≥98% (vendor reported)
Identity Confirmed by InChIKey SKKPHFGNXFWFQT-UHFFFAOYSA-N
Ensures structural reproducibility and reduces risk of regioisomeric interference in kinase assays
Vendor-supplied analytical data; in-house QC recommended for critical studies
Analytical Chemistry Quality Control Drug Discovery

Optimal Research Applications for 1-(2,6-Diaminopyridin-3-yl)ethanone


CDK Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemistry teams engaged in hit-to-lead and lead optimization of cyclin-dependent kinase (CDK) inhibitors. The 3-acetyl group serves as a key handle for SAR exploration, allowing for rapid derivatization to modulate potency and selectivity, as supported by the class-level data demonstrating that changes to the 3-acyl group can cause over a 278-fold difference in CDK1 inhibitory activity .

Focused Kinase Inhibitor Library Synthesis

Process and medicinal chemists can utilize 1-(2,6-diaminopyridin-3-yl)ethanone to build focused libraries of 2,6-diaminopyridine-based kinase inhibitors more efficiently. By bypassing a low-yielding (32%) acylation step , this pre-functionalized building block accelerates the synthesis of novel analogs, enabling faster exploration of chemical space and quicker turnaround times for biological testing.

Chemical Biology Tool Compound Development

Researchers developing chemical probes to study CDK function can use this compound to create tool molecules with improved potency and selectivity. The defined and reproducible chemical identity of the commercially available building block is critical for generating reliable probe compounds, as impurities could lead to off-target effects and misinterpretation of biological results.

Methodology Development for Heteroaromatic Functionalization

This building block is a valuable substrate for developing new synthetic methods focused on the selective functionalization of heteroaromatic amines or ketones. Its well-defined structure and the presence of multiple reactive sites (amino groups and a ketone) make it an ideal model compound for exploring novel catalytic aminations, acylations, or C-H activation protocols.

Application
Selection Property
Validation Focus
CDK inhibitor lead optimization
3‑acyl SAR exploration handle
Kinase inhibition potency and selectivity profiling
Focused kinase inhibitor library synthesis
Synthetic step economy and diversification
Library throughput and structural diversity assessment
Chemical biology probe development
Defined chemical identity and purity
Target engagement specificity and assay reproducibility
Heteroaromatic functionalization methodology
Multiple reactive sites (amine, ketone)
Selective amination, acylation, or C–H activation protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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